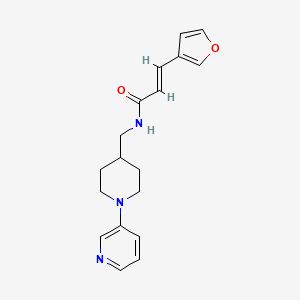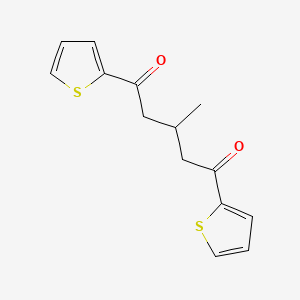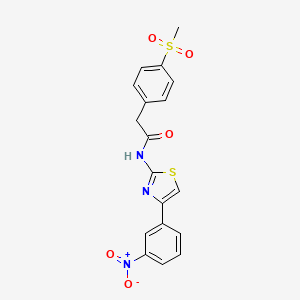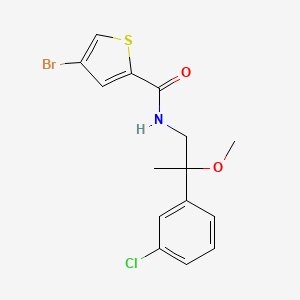
(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acrylamide, commonly known as FPA or FPA-124, is a small molecule inhibitor that has been studied for its potential use in the treatment of various neurological disorders. FPA-124 has been shown to have promising effects on the central nervous system and has been the focus of many scientific studies.
Mécanisme D'action
FPA-124 works by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including neuronal survival, differentiation, and apoptosis. By inhibiting GSK-3β, FPA-124 can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
FPA-124 has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the reduction of oxidative stress and inflammation, and the promotion of neuronal survival and differentiation. FPA-124 has also been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPA-124 is its ability to protect neurons from damage and promote their survival, making it a promising candidate for the treatment of various neurological disorders. However, FPA-124 has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the study of FPA-124, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, researchers may explore the potential use of FPA-124 in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
FPA-124 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of FPA-124 is a complex process that requires expertise in organic chemistry. Researchers have developed various methods for the synthesis of FPA-124, and the most common method involves the reaction of furan-3-carboxaldehyde with 1-(pyridin-3-yl)piperidine-4-carboxylic acid, followed by the reaction of the resulting intermediate with N-boc-1,2-diaminoethane and acryloyl chloride.
Applications De Recherche Scientifique
FPA-124 has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. FPA-124 has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation. FPA-124 has also been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(4-3-16-7-11-23-14-16)20-12-15-5-9-21(10-6-15)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTAJXNHFBHBPG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)


![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)


![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)
![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)